molecular formula C11H10ClN3S B13872939 4-(2-Chloropyridin-4-yl)-6-methyl-2-(methylthio)pyrimidine

4-(2-Chloropyridin-4-yl)-6-methyl-2-(methylthio)pyrimidine

Cat. No.: B13872939
M. Wt: 251.74 g/mol
InChI Key: ATVUYSCEYHQUQX-UHFFFAOYSA-N
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Description

4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine typically involves the coupling of a pyridine derivative with a pyrimidine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides.

    Material Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloropyridin-4-yl)methanol
  • 2-chloropyridine-4-methanol
  • 2-chloro-4-hydroxymethyl pyridine

Uniqueness

4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine is unique due to the presence of both pyridine and pyrimidine rings, as well as the methylsulfanyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in various fields.

Properties

Molecular Formula

C11H10ClN3S

Molecular Weight

251.74 g/mol

IUPAC Name

4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine

InChI

InChI=1S/C11H10ClN3S/c1-7-5-9(15-11(14-7)16-2)8-3-4-13-10(12)6-8/h3-6H,1-2H3

InChI Key

ATVUYSCEYHQUQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)C2=CC(=NC=C2)Cl

Origin of Product

United States

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